![molecular formula C17H14ClNO2S B5565087 3-[1-(4-chlorophenyl)-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5565087.png)
3-[1-(4-chlorophenyl)-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid
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Description
3-[1-(4-chlorophenyl)-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid, also known as CP-93129, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs) and has been shown to possess anti-inflammatory, analgesic, and antipyretic properties.
Scientific Research Applications
Synthesis and Chemical Properties
Arylamino-thieno-oxobutanamides Synthesis : Arylamino-thieno-oxobutanamides were synthesized by treating 4-oxo-(2-thienyl)butanoic acid through amidation reactions. These compounds are precursors for the synthesis of 1-aryl-2-thienyl-substituted pyrroles and 5-arylamino-2,2'-bithiophenes, demonstrating their versatility in chemical synthesis (Raposo, Sampaio, & Kirsch, 2005).
Microwave-Assisted Synthesis : Microwave irradiation facilitated the quick synthesis of 2-aminothiophene-3-carboxylic acid derivatives, which were efficiently transformed into thieno[2,3-d]pyrimidin-4-one and its 4-chloro derivative. This highlights the compound's role in the fast generation of heterocyclic compounds (Hesse, Perspicace, & Kirsch, 2007).
Electrochemical Polymerization : Terthiophene derivatives substituted with various aryl groups, including 2-thienyl, were polymerized electrochemically. This research illustrates the compound's potential applications in creating polymers with specific properties influenced by the substituents (Visy, Lukkari, & Kankare, 1994).
Fluorescence Derivatisation : The compound was used in the derivatization of amino acids for fluorescence studies, showcasing its utility in biochemical assays and the development of fluorescent markers (Frade, Barros, Moura, & Gonçalves, 2007).
Heterocyclic Synthesis : The compound served as a building block in the synthesis of hexahydro-2H-thieno[2,3-c]pyrrole 1,1-dioxide derivatives, a proposed low molecular weight scaffold for drug discovery. This demonstrates its potential in medicinal chemistry for creating compound libraries aimed at new drug development (Yarmolchuk, Mukan, Grygorenko, Tolmachev, Shishkina, Shishkin, & Komarov, 2011).
properties
IUPAC Name |
3-[1-(4-chlorophenyl)-5-thiophen-2-ylpyrrol-2-yl]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO2S/c18-12-3-5-13(6-4-12)19-14(8-10-17(20)21)7-9-15(19)16-2-1-11-22-16/h1-7,9,11H,8,10H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGNAXOOBVCUXPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC=C(N2C3=CC=C(C=C3)Cl)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[1-(4-chlorophenyl)-5-(thiophen-2-yl)-1H-pyrrol-2-yl]propanoic acid |
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